5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound with the chemical formula C13H16N2OS and a molecular weight of 260.35 g/mol . It appears as a white crystalline solid and is soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Preparation Methods
The synthesis of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form the corresponding ester, which is then reacted with hydrazine hydrate to yield the hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form the triazole ring, followed by alkylation with methyl iodide to introduce the thiol group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation to accelerate reaction times and improve yields .
Chemical Reactions Analysis
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazoles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Mechanism of Action
The mechanism of action of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may bind to enzymes or other proteins involved in critical cellular functions, leading to the disruption of these processes and ultimately the death of the microorganism .
Comparison with Similar Compounds
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound
Properties
IUPAC Name |
3-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-6-5-7-11(9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUXMBAOVJIPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394083 |
Source
|
Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-82-3 |
Source
|
Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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